molecular formula C15H18F3NO3 B2798979 N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097923-69-6

N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2798979
CAS No.: 2097923-69-6
M. Wt: 317.308
InChI Key: IXRLUDUDKWNHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H18F3NO3 and its molecular weight is 317.308. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Studies on related compounds, such as selective androgen receptor modulators (SARMs), reveal insights into the pharmacokinetics and metabolism within animal models. For instance, research on S-1, a potent SARM, has shown it to exhibit low clearance, moderate volume of distribution, and extensive metabolism in rats, highlighting the compound's potential for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).

Anticancer Activity

The synthesis and evaluation of anticancer activities of compounds, particularly those involving propanamide derivatives, have been extensively studied. Research has shown that certain propanamide derivatives exhibit significant anticancer activity against human cell lines, suggesting a promising area for the development of new anticancer agents (El Rayes et al., 2019).

Neurokinin-1 Receptor Antagonism

Compounds with a propanamide moiety have been researched for their potential as neurokinin-1 (NK1) receptor antagonists, offering promising therapeutic applications in treating emesis and depression. A specific study detailed the pharmacologic characterization of such a compound in animal models, emphasizing its efficacy and potential for clinical application (Harrison et al., 2001).

Quantum Chemical Studies

Quantum chemical studies of closely related compounds, such as bicalutamide, provide insights into molecular properties, including steric energy and potential energy calculations. These studies offer valuable information on the interaction mechanisms with biological targets, which is crucial for drug design and development (Otuokere & Amaku, 2015).

Molecular Imaging Applications

The development of radiolabeled propanamide derivatives for use as selective androgen receptor modulator (SARM) radioligands in prostate cancer imaging demonstrates the intersection of chemistry and biomedical imaging. This application utilizes positron emission tomography (PET) to target the androgen receptor (AR), highlighting the compound's potential for diagnosing and monitoring prostate cancer (Gao et al., 2011).

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)12-4-1-11(2-5-12)3-6-13(20)19-9-14(21)7-8-22-10-14/h1-2,4-5,21H,3,6-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRLUDUDKWNHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.